![molecular formula C18H11BrN4O2S2 B416428 (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide CAS No. 307342-39-8](/img/structure/B416428.png)

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

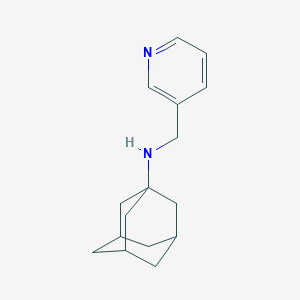

The compound “(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . Benzimidazoles are an important heterocyclic structural motif in functional molecules .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be quite complex, with various substituents adding to the complexity . Unfortunately, the specific molecular structure analysis for “this compound” is not available in the resources I have.Aplicaciones Científicas De Investigación

1. PTP 1B Inhibitory Activity

The compound's structural framework, particularly the 2,4-thiazolidinedione (TZD) scaffold, has been explored in the context of Protein Tyrosine Phosphatase 1B (PTP 1B) inhibition. PTP 1B is a negative regulator of the insulin signaling cascade, and its inhibition can potentially manage insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The compound's Z-configuration around the double bond of arylidene is essential for designing bi-dentate ligands with optimum activity. A review focusing on TZDs as PTP 1B inhibitors highlights the significant amendments in the structural framework of TZD scaffold to optimize potential PTP 1B inhibitors (Verma, Yadav, & Thareja, 2019).

2. Benzothiazole Derivatives in Pharmacological Activities

Benzothiazole and its derivatives are noted for their broad spectrum of biological and therapeutic activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The benzothiazole nucleus is considered a principal moiety in many bioactive compounds and pharmaceuticals, emphasizing the significance of this scaffold in drug discovery and design. The review underlines the importance of benzothiazole in developing new therapeutic agents with increased efficacy and lower toxicity (Sumit, Kumar, & Mishra, 2020).

3. Benzothiazole-Based Chemotherapeutic Agents

Benzothiazole serves as a versatile heterocyclic scaffold with extensive pharmaceutical applications. It's featured in several patents for the development of chemotherapeutic agents, particularly in anticancer, antimicrobial, and anti-inflammatory treatments. The structural simplicity and ease of synthesis of the benzothiazole nucleus provide a broad scope for the development of chemical libraries, potentially serving in the discovery of new chemical entities progressing towards the market (Kamal, Hussaini, & Malik, 2015).

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues . It has been validated as an effective therapeutic target for cancer .

Mode of Action

The compound interacts with PRMT5, inhibiting its activity .

Biochemical Pathways

By inhibiting PRMT5, the compound affects the methylation status of various proteins, disrupting their normal function . This can lead to changes in several biochemical pathways, particularly those involved in cell growth and proliferation . The downstream effects of these changes can include cell cycle arrest and apoptosis .

Result of Action

The inhibition of PRMT5 by this compound can lead to significant anti-proliferative effects . In particular, it has been shown to have potent activity against the MV4-11 cancer cell line . The compound induces apoptosis, or programmed cell death, in these cells .

Propiedades

IUPAC Name |

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN4O2S2/c19-11-7-5-10(6-8-11)16(24)22-23-17(25)14(27-18(23)26)9-15-20-12-3-1-2-4-13(12)21-15/h1-9,25H,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPRJYXDRVRYKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Br)O)N=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}phenylcarbamate](/img/structure/B416348.png)

![10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B416349.png)

![6-(4-Chlorophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B416350.png)

![10-(4-Hydroxy-3,5-dimethylphenyl)-7,7-dimethyl-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione](/img/structure/B416353.png)

![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B416354.png)

![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-{2-chloro-5-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B416360.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B416361.png)

![4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-chloro-6-methoxyphenyl propionate](/img/structure/B416362.png)

![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B416364.png)

![2-(4-tert-butylphenyl)-4-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B416368.png)